![molecular formula C14H17FN2O2 B2589191 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone CAS No. 2309705-86-8](/img/structure/B2589191.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone
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Description
The compound “(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane scaffold , which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The presence of a fluorine atom and a methoxy group attached to a pyridine ring suggests that this compound might have interesting electronic properties.Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-19-13-12(3-2-6-16-13)14(18)17-10-4-5-11(17)8-9(15)7-10/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOLFHTUQRZYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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